

A Comprehensive Guide to the Molecular Architecture of Thymidine-5'-diphosphate

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Compound of Interest

Compound Name:	Thymidine-5'-diphosphate
CAS No.:	491-97-4
Cat. No.:	B1198017

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Abstract: This technical guide provides an in-depth exploration of the molecular structure, physicochemical properties, and biological significance of **Thymidine-5'-diphosphate (TDP)**, also known as deoxythymidine diphosphate (dTDP). TDP is a critical intermediate in the biosynthesis of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair.[1] This document will dissect the core components of TDP, elucidate its metabolic context, and detail the advanced analytical methodologies employed for its structural characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational and technical understanding of this vital nucleotide.

Core Molecular Structure of Thymidine-5'-diphosphate

Thymidine-5'-diphosphate is a pyrimidine nucleotide comprised of three distinct chemical moieties: a thymine base, a deoxyribose sugar, and a diphosphate group.[2] The precise arrangement and linkage of these components define its biochemical reactivity and physiological function.

1.1. The Constituent Components:

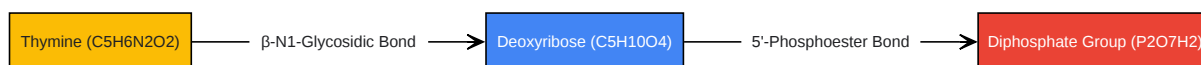
- Thymine: A pyrimidine nucleobase (5-methyluracil). Its structure is a single heterocyclic aromatic ring.[2] This base is unique to DNA, replacing uracil which is found in RNA.
- Deoxyribose: A pentose (five-carbon) sugar that lacks a hydroxyl (-OH) group at the 2' position of the furanose ring, a defining characteristic of deoxyribonucleotides.[1][2]
- Diphosphate Group: Two phosphate units linked together by a high-energy pyrophosphate bond. This group is attached to the 5' carbon of the deoxyribose sugar.[1]

1.2. Inter-Component Linkages:

The stability and overall conformation of the TDP molecule are dictated by two primary covalent bonds:

- β -N1-Glycosidic Bond: This bond connects the deoxyribose sugar to the thymine base. Specifically, it forms between the 1' carbon of the sugar and the nitrogen at position 1 of the pyrimidine ring.[1]
- Phosphoester Bond: The diphosphate group is attached to the 5' carbon of the deoxyribose sugar via a phosphoester linkage.[1]

At physiological pH, the pyrophosphate group is ionized, carrying a negative charge that allows it to coordinate with divalent metal ions like Mg^{2+} , a crucial cofactor for many enzymes that process nucleotides.[1]



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Caption: Core components and linkages of **Thymidine-5'-diphosphate**.

Physicochemical Properties

The physicochemical properties of TDP are fundamental to its behavior in biological systems and analytical procedures.

Property	Value	Source
Chemical Formula	C10H16N2O11P2	[1][2][3]
Molar Mass	402.19 g/mol (free acid basis)	[1][3]
IUPAC Name	Thymidine 5'-(trihydrogen diphosphate)	[1]
Appearance	White powder	
Solubility	Soluble in water (50 mg/mL)	
Storage Temperature	-20°C	

Biological Significance and Metabolic Pathway

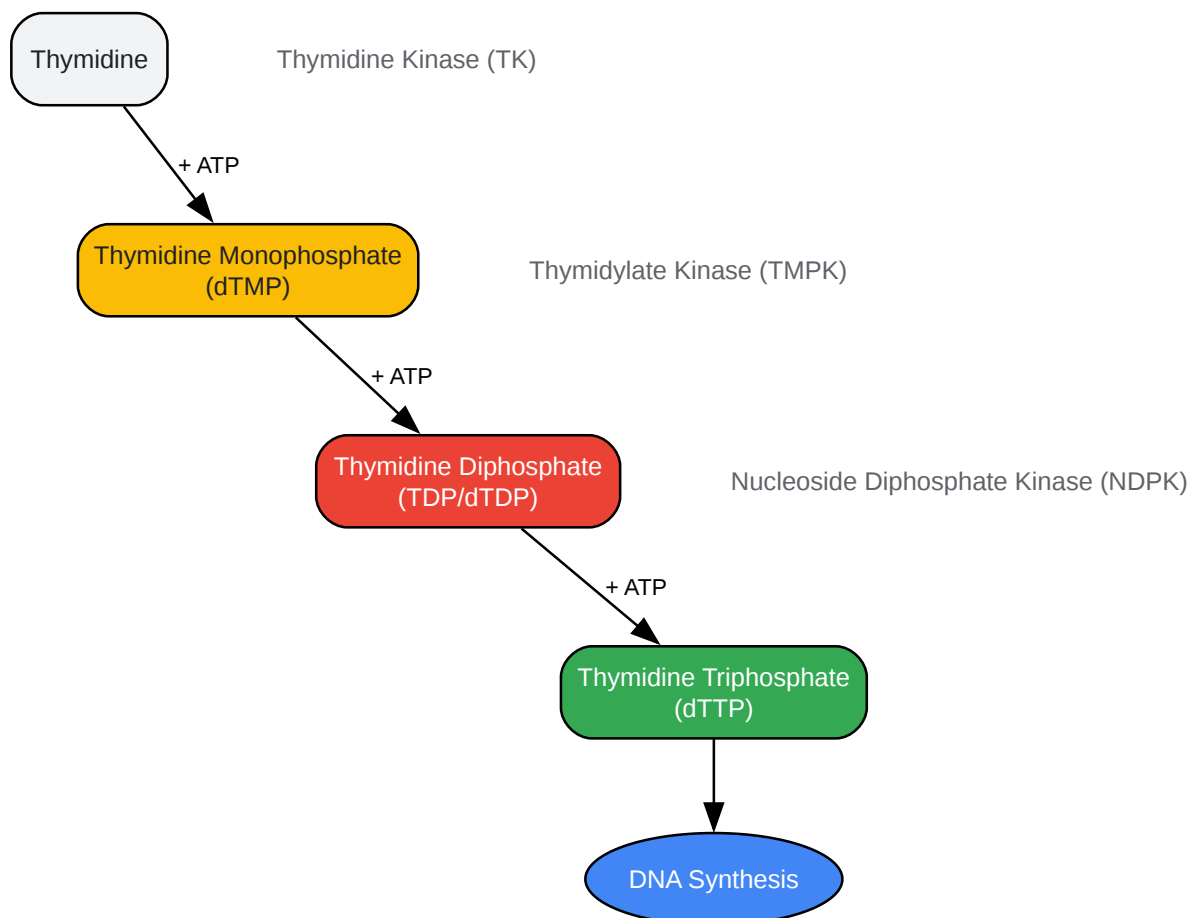
TDP is a pivotal, albeit transient, intermediate in the synthesis of deoxythymidine triphosphate (dTTP), a direct precursor for DNA replication.[1] Its cellular concentration is tightly regulated to ensure a balanced pool of deoxynucleotides, which is critical for maintaining genomic integrity. [1]

3.1. The Salvage Pathway for dTTP Synthesis:

The primary route for TDP formation is through the phosphorylation of thymidine monophosphate (dTMP). This process is part of the nucleotide salvage pathway, which recycles pre-existing bases and nucleosides.

- **Thymidine to dTMP:** Thymidine is first phosphorylated by the enzyme Thymidine Kinase (TK) to form dTMP.[1][4]
- **dTMP to dTDP:** Subsequently, Thymidylate Kinase (TMPK) catalyzes the ATP-dependent phosphorylation of dTMP to generate dTDP (**Thymidine-5'-diphosphate**).[4]
- **dTDP to dTTP:** dTDP is rapidly converted to dTTP by Nucleoside Diphosphate Kinases (NDPKs), which transfer a phosphate group from ATP.[1] This rapid conversion explains the typically low intracellular accumulation of dTDP.[1]

Disturbances in this pathway that lead to reduced dTDP and dTTP levels can result in telomere shortening, highlighting the pathway's importance in cellular aging and disease.[1]



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Caption: The Salvage Pathway for dTTP biosynthesis.

Methodologies for Structural Analysis

The definitive structure of TDP and other nucleic acids is determined through a combination of powerful biophysical techniques.[5] These methods provide high-resolution data on atomic positions, bond lengths, and spatial conformation.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a premier technique for determining the three-dimensional structure of molecules in solution, providing insights into their native conformation and dynamics.[6][7] For nucleotides like TDP, multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are employed to assign proton (^1H), carbon (^{13}C), nitrogen (^{15}N), and phosphorus (^{31}P) resonances and to detect through-bond and through-space correlations.[5]

Experimental Protocol: 2D ^1H - ^1H NOESY for Conformational Analysis

- Sample Preparation:
 - Dissolve a high-purity sample of **Thymidine-5'-diphosphate** sodium salt in D_2O (deuterium oxide) to a final concentration of 1-5 mM. D_2O is used to minimize the solvent proton signal.
 - Add a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.
 - Adjust the pH of the solution to a physiological range (e.g., pH 7.0) using dilute NaOD or DCl.
 - Transfer the final solution to a high-quality NMR tube.
- Data Acquisition:
 - Place the sample in a high-field NMR spectrometer (e.g., 600 MHz or higher).
 - Acquire a standard 1D proton spectrum to check sample concentration and purity.
 - Set up a 2D NOESY experiment. Key parameters include:
 - Mixing Time (τ_m): A range of mixing times (e.g., 100-400 ms) should be tested to optimize the observation of Nuclear Overhauser Effect (NOE) cross-peaks.
 - Spectral Width: Set to encompass all proton resonances of TDP.
 - Acquisition Time and Number of Scans: Adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing and Analysis:

- Process the raw data using appropriate software (e.g., TopSpin, NMRPipe) involving Fourier transformation and phase correction.
- Analyze the 2D NOESY spectrum to identify cross-peaks, which indicate protons that are close in space ($< 5 \text{ \AA}$).
- Correlations between the sugar protons and the base protons provide critical distance restraints for calculating the molecule's 3D structure and determining the glycosidic bond conformation.

4.2. Mass Spectrometry (MS):

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of nucleotides with high accuracy and sensitivity.[8][9] Liquid chromatography-mass spectrometry (LC-MS) is commonly used for the analysis of nucleotides.[10][11]

Experimental Protocol: LC-MS for Molecular Weight Verification

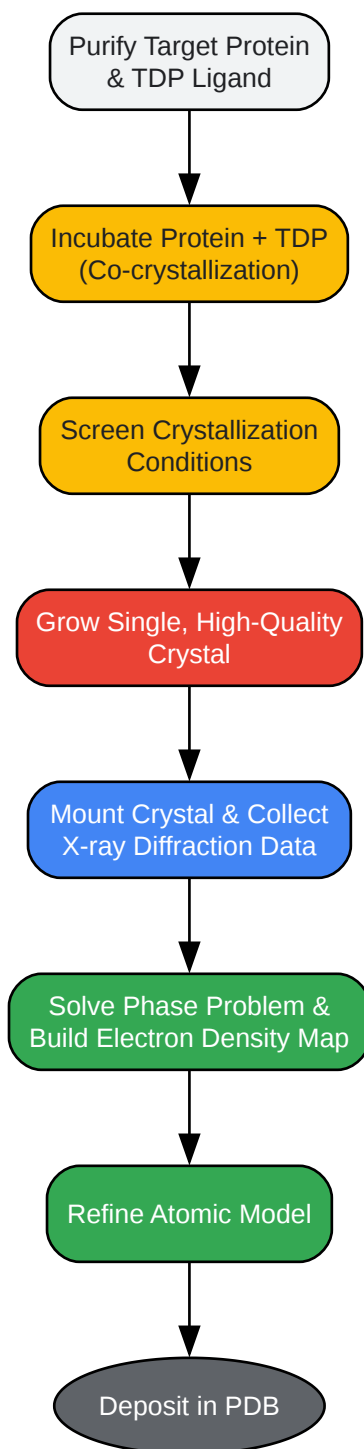
- Sample Preparation:
 - Prepare a dilute solution of TDP (e.g., 1-10 μM) in a solvent compatible with the chromatography method, typically a mixture of water and a mild organic solvent like methanol or acetonitrile.[12]
- Chromatographic Separation:
 - Inject the sample into a High-Performance Liquid Chromatography (HPLC) system.
 - Use a suitable column for nucleotide separation, such as a reverse-phase C18 column or a HILIC column.
 - Employ a gradient elution method with mobile phases containing a volatile buffer (e.g., ammonium acetate or ammonium formate) to ensure compatibility with the mass spectrometer.
- Mass Spectrometric Detection:

- The eluent from the HPLC is directed into the ion source of the mass spectrometer (e.g., Electrospray Ionization - ESI).
- Operate the mass spectrometer in negative ion mode, as the phosphate groups are readily deprotonated, forming negative ions.
- Acquire a full scan mass spectrum. The expected ion for TDP would be the $[M-H]^-$ ion at an m/z corresponding to its molecular weight minus one proton. High-resolution mass analyzers like TOF or Orbitrap can confirm the elemental formula.[9]

4.3. X-Ray Crystallography:

X-ray crystallography provides the most precise and detailed three-dimensional structural information by analyzing the diffraction pattern of X-rays passing through a single crystal of the molecule.[13][14][15] While challenging due to the difficulty in crystallizing nucleotides alone, crystal structures of TDP bound to enzymes have been invaluable.[1] These studies reveal how the nucleotide is positioned in an active site and provide a basis for understanding enzyme mechanism and for structure-based drug design.[1][14]

Experimental Workflow: Protein-TDP Co-crystallization



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Caption: General workflow for X-ray crystallography of a protein-TDP complex.

Conclusion

Thymidine-5'-diphosphate, while often overshadowed by its mono- and triphosphate counterparts, holds a critical position in nucleotide metabolism. Its structure, a precise assembly of a thymine base, deoxyribose sugar, and a diphosphate group, is optimized for its role as a key intermediate in the pathway that supplies the essential building blocks for DNA synthesis. A thorough understanding of its structure and biochemistry, facilitated by advanced analytical techniques like NMR, mass spectrometry, and X-ray crystallography, is fundamental for research in molecular biology, genetics, and the development of novel therapeutics targeting DNA replication pathways.

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